Resorcinarene

Beschreibung

Eigenschaften

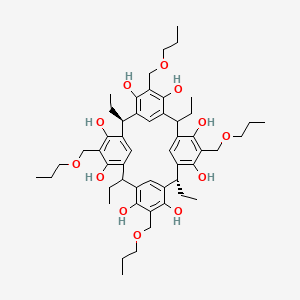

Molekularformel |

C52H72O12 |

|---|---|

Molekulargewicht |

889.1 g/mol |

IUPAC-Name |

2,8,14,20-tetraethyl-5,11,17,23-tetrakis(propoxymethyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol |

InChI |

InChI=1S/C52H72O12/c1-9-17-61-25-41-45(53)33-21-34(46(41)54)30(14-6)36-23-38(50(58)43(48(36)56)27-63-19-11-3)32(16-8)40-24-39(51(59)44(52(40)60)28-64-20-12-4)31(15-7)37-22-35(29(33)13-5)47(55)42(49(37)57)26-62-18-10-2/h21-24,29-32,53-60H,9-20,25-28H2,1-8H3 |

InChI-Schlüssel |

FTAONWMEYWDFTM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCC1=C(C2=CC(=C1O)C(C3=CC(=C(C(=C3O)COCCC)O)C(C4=C(C(=C(C(=C4)C(C5=C(C(=C(C(=C5)C2CC)O)COCCC)O)CC)O)COCCC)O)CC)CC)O |

Synonyme |

RES-Phe resorcin(4)arene resorcinarene |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Resorcinarenes

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core properties of resorcinarenes, a class of macrocycles central to supramolecular chemistry. We will delve into their synthesis, structural characteristics, conformational dynamics, and their remarkable ability to engage in host-guest interactions and self-assembly, with a focus on their applications in scientific research and pharmaceutical development.

Introduction to Resorcinarenes

Resorcinarenes are macrocyclic compounds formed by the condensation of resorcinol (B1680541) (1,3-dihydroxybenzene) with an aldehyde.[1] They belong to the larger family of calixarenes and are characterized by a unique bowl-shaped, three-dimensional structure.[2][3] This structure features a wide "upper rim" adorned with eight hydroxyl groups and a narrower "lower rim" composed of four substituent groups derived from the aldehyde used in their synthesis.[1][4] Their rigid yet adaptable framework, coupled with a hydrophobic cavity and functionalizable rims, makes them highly versatile building blocks in host-guest chemistry, molecular recognition, and the construction of complex supramolecular architectures.[2][5][6]

Synthesis of Resorcinarenes

The primary method for synthesizing resorcinarenes is the acid-catalyzed cyclocondensation of resorcinol with a chosen aldehyde.[1][4] This reaction, first noted by Adolf von Baeyer, has been refined over the years to improve yield and stereoselectivity.[1][4]

Key Methodologies:

-

Acid Catalysis: Typically performed in a solution of concentrated acid (like HCl) in ethanol/water. The reaction mixture is heated to drive the condensation, leading to the formation of the cyclic tetramer.[1][4][7]

-

Lewis Acid Catalysis: Alternative conditions using Lewis acids have been developed to mitigate the formation of by-products that can occur with certain aldehydes.[1][4]

-

Solvent-Free Synthesis: A green chemistry approach involves grinding resorcinol, an aldehyde, and an acid catalyst (e.g., p-toluenesulfonic acid) together in a mortar and pestle. This method is efficient and reduces solvent waste.[4]

The general synthetic pathway is illustrated below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Exploring the Assembly of Resorc[4]arenes for the Construction of Supramolecular Nano-Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. This compound [chemeurope.com]

- 5. Discrete Functionalization of Resorcinarenes for Applications in Supramolecular Chemistry - ProQuest [proquest.com]

- 6. The Versatile Applications of Calix[4]this compound-Based Cavitands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Two Sulfonated Resorcinarenes: A New Example of a Linear Array of Sodium Centers and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of novel resorcinarene derivatives

An In-depth Technical Guide to the Synthesis and Characterization of Novel Resorcinarene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinarenes are macrocyclic compounds formed by the acid-catalyzed condensation of resorcinol (B1680541) with various aldehydes.[1][2] These molecules are a class of calixarenes and are characterized by a bowl-shaped structure with a hydrophobic cavity and a hydrophilic upper rim composed of hydroxyl groups.[3][4] This unique architecture makes them exceptional building blocks in supramolecular chemistry. The versatility of resorcinarenes lies in the ability to modify their structure at both the "upper rim" (the phenolic hydroxyl groups) and the "lower rim" (derived from the aldehyde), allowing for the synthesis of a vast array of derivatives with tailored properties.[5] Their capacity to form host-guest complexes through non-covalent interactions has positioned them as molecules of significant interest in various fields, including catalysis, chemical separations, and particularly in drug development, where they are explored for applications in drug delivery, solubilization, and as therapeutic agents.[3][6][7][8] This guide provides a comprehensive overview of the , complete with experimental protocols and data presentation for researchers in the field.

Synthesis of this compound Derivatives

The foundational method for synthesizing resorcinarenes is the cyclocondensation reaction between resorcinol and an aldehyde, typically in the presence of an acid catalyst.[1] The choice of aldehyde is a primary determinant of the functionality on the lower rim of the macrocycle.[5]

Common Synthetic Methodologies

-

Reflux Synthesis: This is the most traditional method, involving heating the reactants in a solvent mixture, often ethanol (B145695)/water, with a strong acid catalyst like HCl or H₂SO₄.[6] The reaction typically requires several hours of reflux to proceed to completion.[9][10]

-

Solvent-Free Synthesis: An environmentally friendly alternative involves the direct grinding of resorcinol, an aldehyde, and a catalytic amount of an acid like p-toluenesulfonic acid (TsOH).[1][6] This method is often faster, requires less energy, and avoids the use of toxic solvents.[6]

-

Functionalization: Novel derivatives are created either by using a functionalized aldehyde in the initial condensation or by post-synthesis modification of the parent this compound.

-

Lower Rim Modification: Achieved by selecting a specific aldehyde during the condensation reaction.[5]

-

Upper Rim Modification: Involves chemical reactions at the phenolic hydroxyl groups or the electron-rich positions between them.[5] For example, sulfonated resorcinarenes are synthesized by reacting a parent this compound with formaldehyde (B43269) and sodium sulfite (B76179) to enhance water solubility.[5]

-

Data Presentation: Synthesis Summary

The following table summarizes quantitative data for the synthesis of selected this compound derivatives as reported in the literature.

| Derivative Name | Aldehyde Used | Catalyst | Conditions | Yield (%) | Reference |

| C-butylcalix[5]this compound | Valeraldehyde | HCl | Ethanol, 73 °C, 24 h | 44.70 | [9] |

| C-phenylcalix[5]this compound | Benzaldehyde | HCl | Ethanol, 70 °C, 24 h | 43.5 | [9] |

| C-(2-nitrophenyl)calix[5]-2-methylthis compound | 2-Nitrobenzaldehyde | HCl | Ethanol, Reflux | 86.4 | [11] |

| C-(3-nitrophenyl)calix[5]-2-methylthis compound | 3-Nitrobenzaldehyde | HCl | Ethanol, Reflux | 78.6 | [11] |

| C-(4-nitrophenyl)calix[5]-2-methylthis compound | 4-Nitrobenzaldehyde | HCl | Ethanol, Reflux | 95.7 | [11] |

| C-Tetra(4-(prop-2-yn-1-yloxy)phenyl)calix[5]this compound (crown-rccc) | 4-(prop-2-yn-1-yloxy)benzaldehyde | HCl | Ethanol, Reflux | 20.8 | [12] |

Characterization of this compound Derivatives

A multi-technique approach is essential for the unambiguous structural elucidation and characterization of novel this compound derivatives.

Spectroscopic and Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure and conformation of resorcinarenes.[8]

-

¹H NMR: Provides information on the proton environments. Key signals include the methine bridge protons (typically ~4-6 ppm), aromatic protons (~6-7.5 ppm), and hydroxyl protons (~8-9 ppm).[10][12][13] The splitting patterns and chemical shifts can confirm the macrocyclic structure and its symmetry, helping to distinguish between different conformers (e.g., crown, boat, chair).[12][14]

-

¹³C NMR: Confirms the carbon framework of the molecule.[5][13]

-

2D NMR (COSY, HSQC, ROESY): Used for complex structures to establish connectivity and spatial proximities between atoms, which is crucial for conformational analysis.[14][15]

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds, confirming that the desired oligomer has been formed.[5] Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used soft ionization techniques.[12][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups. Characteristic absorptions include a broad O-H stretch for the hydroxyl groups (~3300-3400 cm⁻¹), C-H stretches for alkyl chains (~2900 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[5][9]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional atomic and molecular structure in the solid state.[16] It is the gold standard for determining the exact conformation (e.g., boat, chair), bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks.[16][17][18]

-

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the this compound derivatives and to detect the presence of bound solvent molecules within the crystal lattice.[4][19] TGA can quantify the loss of solvent upon heating, which is a common feature of these macrocycles.[20]

Experimental Protocols

Protocol 1: General Synthesis of a C-Alkylcalix[5]this compound via Reflux

This protocol is adapted from the synthesis of C-butylcalix[5]this compound.[9]

Materials:

-

Resorcinol (1.0 eq)

-

Aliphatic aldehyde (e.g., Valeraldehyde, 1.0 eq)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (37%)

-

Distilled water

-

Three-necked flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve resorcinol (e.g., 2.2 g, 0.02 mol) and the aldehyde (e.g., valeraldehyde, 2.12 mL, 0.02 mol) in absolute ethanol (e.g., 55 mL).[9]

-

Stir the mixture to ensure homogeneity.

-

Slowly add concentrated HCl (e.g., 1 mL) dropwise to the mixture as a catalyst.[9]

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 24 hours with continuous stirring.[9]

-

After 24 hours, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form.

-

If necessary, add distilled water (e.g., 30 mL) to induce further precipitation.[9]

-

Filter the solid product using a vacuum filter.

-

Wash the precipitate multiple times with a 1:1 mixture of ethanol and distilled water until the filtrate is neutral (check with pH paper).[9]

-

Dry the purified product in a vacuum desiccator to yield the C-alkylcalix[5]this compound.

Protocol 2: General Solvent-Free Synthesis

This protocol is based on green chemistry procedures described for this compound synthesis.[1][6]

Materials:

-

Resorcinol (1.0 eq)

-

Aromatic or aliphatic aldehyde (1.0 eq)

-

p-Toluenesulfonic acid (catalytic amount)

-

Mortar and pestle

-

Deionized water

Procedure:

-

Place equimolar amounts of resorcinol and the chosen aldehyde into a mortar.[6]

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Grind the reactants together vigorously with the pestle. The mixture will likely liquefy as the reactants become miscible and then re-solidify within a few minutes.[6]

-

Continue grinding for the recommended time (can be as short as 15-30 minutes).

-

Once the reaction is complete, wash the resulting solid product thoroughly with deionized water to remove the acid catalyst.[6]

-

Filter the solid and dry it under vacuum.

Protocol 3: Characterization by ¹H NMR Spectroscopy

Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

Procedure:

-

Dissolve a small amount of the purified this compound derivative (approx. 5-10 mg) in about 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Transfer the solution to a clean NMR tube.

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. This includes tuning, locking, and shimming the instrument to ensure high resolution.

-

Process the resulting Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

-

Analyze the chemical shifts, splitting patterns, and integrals to elucidate the structure. For some derivatives, variable temperature NMR may be necessary to resolve broad signals resulting from slow conformational interconversion.[14]

Protocol 4: Characterization by Single-Crystal X-ray Diffraction

Procedure:

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray analysis. This is a critical and often challenging step. A common method is the slow evaporation of a solvent from a saturated solution of the compound (e.g., from DMF, chloroform, or acetonitrile).[17][18]

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are recorded by a detector.[16] The crystal is rotated during data collection to measure the intensity and angles of a large number of reflections.

-

Structure Solution and Refinement: The collected diffraction data is processed to produce a 3D electron density map of the crystal.[16] From this map, the positions of the atoms can be determined (structure solution). This initial model is then refined using computational least-squares methods to achieve the best possible fit with the experimental data.[16]

-

Data Analysis: The final refined structure provides precise information on bond lengths, angles, and the overall molecular conformation in the solid state. The data is often deposited in crystallographic databases like the Crystallography Open Database.[21]

Conclusion

The synthesis of novel this compound derivatives is a dynamic and accessible area of research, offering a wide range of possibilities for creating complex supramolecular architectures from relatively simple starting materials. The choice between classic reflux methods and modern solvent-free approaches allows for flexibility in synthetic design. A thorough characterization, employing a combination of spectroscopic, crystallographic, and thermal analysis techniques, is paramount to confirming the structure, conformation, and purity of these versatile macrocycles. The detailed protocols and data presented in this guide serve as a foundational resource for scientists aiming to explore and innovate within this exciting field, particularly for applications in drug development and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Two Sulfonated Resorcinarenes: A New Example of a Linear Array of Sodium Centers and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. atlantis-press.com [atlantis-press.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. scielo.org.za [scielo.org.za]

- 15. Synthesis of a coumarin derivative of resorcin[4]arene with solvent-controlled chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Synthesis and X‑ray Structures of Bis-Functional this compound Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. akjournals.com [akjournals.com]

- 20. researchgate.net [researchgate.net]

- 21. Crystallography Open Database: Search results [qiserver.ugr.es]

resorcinarene structure and conformational analysis

An In-depth Technical Guide to Resorcinarene Structure and Conformational Analysis

Introduction

Resorcinarenes are macrocyclic compounds formed through the acid-catalyzed condensation of resorcinol (B1680541) (1,3-dihydroxybenzene) with an aldehyde.[1][2] As a class of calixarenes, they are fundamental building blocks in the field of supramolecular chemistry, prized for their versatile host-guest chemistry and their ability to self-assemble into larger, complex architectures.[1][3] These molecules are characterized by a distinct three-dimensional structure, featuring a wide "upper rim" adorned with hydroxyl groups and a "lower rim" with appending groups derived from the aldehyde, which can be tailored to modulate solubility and functionality.[2][4] The inherent structural rigidity and the potential for diverse functionalization make resorcinarenes and their derivatives, such as cavitands and carcerands, crucial scaffolds in molecular recognition, catalysis, and the development of novel drug delivery systems.[1][5]

This guide provides a comprehensive technical overview of the structure of resorcinarenes and a detailed analysis of their conformational isomers. It is intended for researchers, scientists, and professionals in drug development who are interested in the design and application of these versatile macrocycles.

I. The Molecular Architecture of Resorcinarenes

The fundamental structure of a this compound consists of four resorcinol units linked by methylene (B1212753) bridges at their 4 and 6 positions, forming a cyclic tetramer.[6][7] This arrangement creates a well-defined, bowl-shaped cavity. The nomenclature, resorcin[n]arene, is analogous to that of calix[n]arenes, where 'n' denotes the number of repeating resorcinol units; the tetrameric form (n=4) is the most stable and commonly studied.[2][5][8]

The molecule has two distinct domains:

-

The Upper Rim: This consists of eight phenolic hydroxyl groups, two from each resorcinol unit.[2] These hydroxyl groups are capable of forming a circular array of intramolecular hydrogen bonds, which is a key factor in stabilizing the most common conformation.[6][9] The upper rim can be further functionalized at the ortho position to the hydroxyl groups or through reactions involving the hydroxyls themselves.[5][10]

-

The Lower Rim: This comprises four substituent groups (R), one originating from each of the four aldehyde molecules used in the synthesis.[2] These appending groups are located at the methylene bridges and play a crucial role in determining the molecule's solubility and influencing its conformational preferences.[11]

The functionalization of both the upper and lower rims allows for the precise tuning of the this compound's electronic and steric properties, which is essential for its application in host-guest systems and materials science.[4][10]

Caption: A diagram illustrating the core components of a this compound molecule.

II. Conformational Analysis

Resorcinarenes are conformationally flexible molecules. The orientation of the four resorcinol rings relative to each other gives rise to several distinct conformational isomers.[11] The stability of these conformers is dictated by a delicate balance of intramolecular hydrogen bonding, steric hindrance from the lower rim substituents, and interactions with the surrounding solvent.[11][12]

The primary, symmetrical conformations of resorcin[13]arenes are:

-

Crown (C₄ᵥ symmetry): This is typically the most stable and most frequently observed conformation.[6][9] It is characterized by a circular network of intramolecular hydrogen bonds between the adjacent hydroxyl groups on the upper rim, which rigidly holds the macrocycle in a bowl or cone shape.[7][9]

-

Chair (C₂ₕ symmetry): In this conformation, two opposite resorcinol rings are oriented in one direction, while the other two are in the opposite direction.[14]

-

Boat (C₂ᵥ symmetry): This conformer has two adjacent resorcinol rings pointing in one direction and the other two adjacent rings in the opposite direction. Functionalization of the upper rim hydroxyl groups can break the hydrogen bond network, favoring a boat conformation.[11][15]

-

Diamond (Cₛ symmetry): This is a less common, asymmetric conformation.[6][11]

-

Saddle (D₂d symmetry): Another possible, though less common, arrangement.[11]

The interconversion between these conformers can be influenced by factors such as temperature, with higher temperatures providing the energy needed to overcome the activation barrier for conformational changes.[16][17] The choice of solvent can also play a significant role, as solvent molecules can interact with the hydroxyl groups and influence the hydrogen bonding network.[12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. The Versatile Applications of Calix[4]this compound-Based Cavitands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Separation of C-Tetramethylcalix[4]this compound Conformers by Means of Reversed-Phase Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluating the Effect of Resorcin[4]Arenes Conformational Structures on the Remediation of Methylene Blue in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Characterization of Two Sulfonated Resorcinarenes: A New Example of a Linear Array of Sodium Centers and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and X‑ray Structures of Bis-Functional this compound Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Concise Synthesis of a Methyl Ester 2-Resorcinarene: A Chair-Conformation Macrocycle [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Resorcinarene Renaissance: A Supramolecular Scaffold in Modern Drug Development

An In-depth Technical Guide on the Historical Development and Contemporary Applications of Resorcinarene Chemistry

For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of the historical evolution of this compound chemistry, from its serendipitous discovery to its current role as a versatile platform in supramolecular chemistry and advanced drug delivery systems. This guide details key synthetic methodologies, conformational analyses, and the underlying principles of their application in therapeutics, supported by quantitative data, detailed experimental protocols, and logical pathway visualizations.

A Historical Perspective: From Uncharacterized Resin to Supramolecular Star

The journey of resorcinarenes began in the late 19th century with the work of the renowned German chemist Adolf von Baeyer. In 1872, while investigating the condensation reactions of phenols and aldehydes, he observed the formation of a resinous product from the reaction of resorcinol (B1680541) and benzaldehyde (B42025).[1][2] However, the analytical techniques of the era were insufficient to elucidate the complex cyclic structure of the product.[1] It wasn't until the latter half of the 20th century that the tetrameric macrocyclic structure of what we now know as resorcin[3]arenes was fully characterized using modern spectroscopic and crystallographic methods. This rediscovery ignited a surge of interest in these molecules, paving the way for the exploration of their unique host-guest chemistry and self-assembly properties.

Resorcinarenes are cyclic oligomers formed from the condensation of four resorcinol (1,3-dihydroxybenzene) units with four aldehydes.[2] Their structure is characterized by a wide upper rim adorned with eight hydroxyl groups and a narrow lower rim bearing four substituent groups derived from the aldehyde, which can be tailored to modulate solubility and functionality.[1] A related class of macrocycles, pyrogallol[3]arenes, are synthesized from pyrogallol (B1678534) (1,2,3-trihydroxybenzene) and aldehydes.[4]

Synthesis of Resorcinarenes: From Traditional Reflux to Green Chemistry

The synthesis of resorcinarenes has evolved significantly since its discovery, with modern methods offering improved yields, stereoselectivity, and environmental compatibility.

Conventional Reflux Synthesis

The traditional and most widely used method for synthesizing resorcinarenes is the acid-catalyzed condensation of resorcinol with an aldehyde in a suitable solvent, typically ethanol (B145695), under reflux conditions.[5][6] The reaction is generally carried out for several hours to ensure complete cyclization.

Solvent-Free Synthesis

In a push towards more environmentally friendly "green chemistry" approaches, solvent-free methods for this compound synthesis have been developed. These methods typically involve grinding the reactants (resorcinol, aldehyde, and an acid catalyst like p-toluenesulfonic acid) together at ambient temperature.[7][8] This approach not only reduces solvent waste but can also lead to shorter reaction times and high yields.[7]

Microwave-Assisted Synthesis

Microwave irradiation has also been employed to accelerate the synthesis of resorcinarenes. This method can dramatically reduce reaction times from hours to minutes while often providing excellent yields.

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic method can significantly impact the yield and reaction time for the preparation of resorcinarenes. The following tables summarize quantitative data from various studies, providing a comparative analysis of different synthetic approaches.

| Aldehyde | Method | Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |

| Valeraldehyde (B50692) | Reflux | HCl | Ethanol/Water | 24 | 73 | 44.70 | [6] |

| Benzaldehyde | Reflux | HCl | Ethanol | 24 | 70 | 43.5 | [6] |

| p-Hydroxybenzaldehyde | Reflux | HCl | Ethanol | 4-8 | Reflux | High | [5] |

| p-Methoxybenzaldehyde | Reflux | HCl | Ethanol | 4-8 | Reflux | High | [5] |

| p-Bromobenzaldehyde | Reflux | HCl | Ethanol | 4-8 | Reflux | High | [5] |

| Various Aldehydes | HFIP Solvent | HCl | HFIP | 0.1-1 | RT | up to 98 | [9] |

| Benzaldehyde Derivatives | Solvent-Free | p-TsOH | None | - | RT | High | [7] |

| p-Anisaldehyde | Condensation | HCl | - | - | - | 97.05 | [10] |

Table 1: Comparison of yields for various this compound synthesis methods.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound chemistry.

Synthesis of C-butylcalix[3]this compound (Conventional Reflux)[6]

-

Materials: Resorcinol (2.2 g, 0.02 mol), valeraldehyde (2.12 mL, 0.02 mol), absolute ethanol (55 mL), 37% (v/v) HCl solution (1 mL).

-

Procedure:

-

Add resorcinol, valeraldehyde, and absolute ethanol to a three-neck flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the HCl solution dropwise to the mixture as a catalyst.

-

Reflux the mixture at 73 °C for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Add 30 mL of distilled water to the mixture to induce precipitation.

-

Filter the precipitate under vacuum and wash with a 1:1 ethanol:water mixture until the filtrate is neutral.

-

Dry the product in a vacuum desiccator.

-

Expected Yield: 44.70%

-

Synthesis of C-phenylcalix[3]this compound (Conventional Reflux)[6]

-

Materials: Resorcinol (2.2 g, 0.02 mol), benzaldehyde (2 mL, 0.02 mol), absolute ethanol (35 mL), 37% (v/v) HCl (1 mL).

-

Procedure:

-

Combine resorcinol, benzaldehyde, and absolute ethanol in a three-necked flask fitted with a reflux condenser and a magnetic stirrer.

-

Add the HCl dropwise.

-

Stir and heat the mixture at 70 °C for 24 hours.

-

After cooling to room temperature, filter the solid that has formed.

-

Wash the solid with a 1:1 ethanol:deionized water mixture until neutral.

-

Dry the product in a vacuum desiccator.

-

Expected Yield: 43.5%

-

Solvent-Free Synthesis of C-tetra(aryl)resorcin[3]arenes[5]

-

Materials: Resorcinol, aromatic aldehyde (e.g., p-hydroxybenzaldehyde, p-methoxybenzaldehyde, or p-bromobenzaldehyde) in a 1:1 molar ratio, p-toluenesulfonic acid (catalytic amount).

-

Procedure:

-

Grind the resorcinol, aromatic aldehyde, and p-toluenesulfonic acid together in a mortar and pestle.

-

Allow the mixture to stand until a solid forms.

-

Wash the solid with water to remove the catalyst.

-

The product can be further purified by recrystallization.

-

Conformational Isomerism: A Key to Functionality

Resorcinarenes exhibit conformational isomerism, which plays a crucial role in their host-guest chemistry and self-assembly. The four resorcinol units can adopt different orientations relative to each other, leading to several distinct conformers. The most common conformers are the "crown" (C4v), "chair" (C2h), "boat" (C2v), and "diamond" (Cs).[11][12] The relative stability of these conformers is influenced by the nature of the aldehyde used in the synthesis, the solvent, and the temperature. The ratio of conformers can often be controlled by carefully selecting the reaction conditions.

The crown conformation is often the most thermodynamically stable due to the formation of a circular array of intramolecular hydrogen bonds between the hydroxyl groups on the upper rim.

Caption: General synthesis of resorcinarenes leading to a mixture of conformational isomers.

Resorcinarenes in Drug Development: A Supramolecular Approach

The unique cavity-like structure of resorcinarenes makes them excellent candidates for host-guest chemistry, enabling the encapsulation of smaller "guest" molecules, including drugs. This property has positioned them as promising scaffolds for the development of advanced drug delivery systems.

Enhancing Drug Solubility and Bioavailability

Many potent drug molecules suffer from poor water solubility, which limits their bioavailability and therapeutic efficacy. Resorcinarenes and their derivatives can encapsulate these hydrophobic drugs within their cavities, effectively shielding them from the aqueous environment and enhancing their solubility.

Controlled and Targeted Drug Delivery

By functionalizing the upper or lower rims of the this compound scaffold with specific moieties, it is possible to create "smart" drug delivery systems. For instance, attaching stimuli-responsive polymers can enable the controlled release of the encapsulated drug in response to changes in pH or temperature, which are often characteristic of diseased tissues. Furthermore, conjugating targeting ligands, such as antibodies or peptides, can direct the this compound-drug complex to specific cells or tissues, minimizing off-target side effects.

Overcoming Drug Resistance

Some cancer cells develop resistance to chemotherapy by actively pumping drugs out of the cell. Encapsulating drugs within this compound-based nanocarriers can help to bypass these efflux pumps, thereby increasing the intracellular concentration of the drug and overcoming resistance.

This compound-Mediated Drug Action: Impact on Cellular Signaling

This compound-based drug delivery systems can significantly influence the cellular response to therapeutic agents. For example, the delivery of the common chemotherapeutic drug doxorubicin (B1662922) via a nanocarrier can enhance its efficacy by ensuring it reaches its intracellular target, the DNA.

Doxorubicin's primary mechanism of action involves intercalating into the DNA double helix and inhibiting the enzyme topoisomerase II.[3] This leads to the formation of DNA double-strand breaks, which, if not repaired, trigger a cascade of events leading to programmed cell death, or apoptosis.

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis facilitated by a this compound carrier.

Studies have shown that this compound-drug conjugates can exhibit enhanced cytotoxicity against various cancer cell lines, including U-87 (glioblastoma), MCF-7 (breast cancer), and A549 (lung cancer).[13] This increased efficacy is often attributed to the improved cellular uptake and targeted action of the drug. For instance, a betaine-resorcinarene complex has been shown to induce apoptosis in MCF-7 cells by upregulating cancer cell suppressor genes.[13] Furthermore, this compound-PAMAM-dendrimer conjugates of drugs like flutamide (B1673489) have demonstrated improved activity and reduced toxicity compared to the free drug.[14]

Conclusion and Future Outlook

From its humble beginnings as an uncharacterized resin, this compound chemistry has blossomed into a vibrant field with profound implications for drug development. The synthetic versatility, well-defined three-dimensional structure, and remarkable host-guest properties of resorcinarenes have established them as a powerful platform for creating sophisticated drug delivery systems. As our understanding of the intricate cellular signaling pathways that govern disease progresses, the ability to design and synthesize functionalized resorcinarenes with tailored properties will undoubtedly lead to the development of more effective and targeted therapies for a wide range of diseases, heralding a new era of supramolecular medicine.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Doxorubicin - Wikipedia [en.wikipedia.org]

- 4. preprints.org [preprints.org]

- 5. tandfonline.com [tandfonline.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Solvent-free synthesis of calix[4]resorcinarenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - HFIP as a versatile solvent in resorcin[n]arene synthesis [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Separation of C-Tetramethylcalix[4]this compound Conformers by Means of Reversed-Phase Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cheminformatics-based design and biomedical applications of a new Hydroxyphenylcalix[4] this compound as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Activity of this compound-PAMAM-Dendrimer Conjugates of Flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Association: An In-depth Technical Guide to the Self-Assembly of Resorcinarene Capsules for Advanced Drug Delivery

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the principles, experimental protocols, and characterization techniques underpinning the self-assembly of resorcinarene capsules. With a focus on their application in drug development, this document details the synthesis of this compound monomers, their assembly into hexameric capsules, the encapsulation of therapeutic guest molecules, and methods for quantifying these interactions.

Introduction: The Promise of Supramolecular Chemistry in Drug Delivery

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has opened up new avenues for the development of sophisticated drug delivery systems.[1] Among the various supramolecular hosts, this compound-based capsules have emerged as a highly promising platform. These macrocycles, formed through the condensation of resorcinol (B1680541) and an aldehyde, possess a unique bowl-shaped structure that enables them to self-assemble into larger, container-like structures.[2][3] This guide will explore the intricacies of these fascinating molecular architectures.

Resorcinarenes are capable of forming stable, hollow capsules in solution, primarily through a network of hydrogen bonds, often mediated by water molecules.[4][5] The resulting nano-sized cavity can encapsulate a wide variety of guest molecules, particularly hydrophobic drugs, thereby enhancing their solubility, stability, and bioavailability.[1][6] The reversible nature of these non-covalent interactions also allows for the controlled release of the encapsulated drug at the target site.[1]

This guide will provide a detailed exploration of the self-assembly of this compound capsules, from their fundamental synthesis to their application in encapsulating therapeutic agents.

The Building Blocks: Synthesis and Characterization of this compound Monomers

The foundation of the self-assembled capsule is the this compound monomer. The synthesis is a relatively straightforward one-step acid-catalyzed condensation reaction between resorcinol and an appropriate aldehyde.[2][7]

Experimental Protocol: Synthesis of C-Alkylresorcin[7]arenes

This protocol describes a general method for the synthesis of C-alkylresorcin[7]arenes.

Materials:

-

Resorcinol

-

Aldehyde (e.g., valeraldehyde (B50692) for C-butylcalix[7]this compound)[7]

-

Absolute Ethanol (B145695)

-

Concentrated Hydrochloric Acid (37%)[7]

-

Distilled Water

Procedure:

-

In a three-neck flask equipped with a reflux condenser and a magnetic stirrer, dissolve resorcinol (0.02 mol) and the corresponding aldehyde (0.02 mol) in absolute ethanol.[7]

-

Slowly add concentrated hydrochloric acid dropwise as a catalyst.[7]

-

Reflux the mixture at approximately 70-75°C for 24 hours.[7]

-

Cool the reaction mixture to room temperature.

-

Add distilled water to the mixture to induce the precipitation of the product.[7]

-

Filter the precipitate under vacuum and wash it with a 1:1 mixture of ethanol and distilled water until the filtrate is neutral.[7]

-

Dry the resulting solid product in a vacuum desiccator.

Characterization of this compound Monomers

The synthesized this compound monomers are typically characterized using the following techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the broad O-H stretching vibration of the phenolic hydroxyl groups.

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: To confirm the structure of the monomer by analyzing the chemical shifts and splitting patterns of the aromatic and aliphatic protons.[8]

-

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: To further confirm the structure by analyzing the chemical shifts of the carbon atoms.[8]

-

Mass Spectrometry: To determine the molecular weight of the synthesized this compound.[8]

The Assembly Process: Formation of Hexameric this compound Capsules

In the presence of water in non-polar organic solvents, this compound monomers spontaneously self-assemble into stable hexameric capsules.[4][5] This assembly is driven by a complex network of hydrogen bonds between the hydroxyl groups of the this compound units and bridging water molecules.[4] The resulting structure is a hollow, roughly spherical capsule with a significant internal cavity.[4]

Host-Guest Chemistry: Encapsulation of Drug Molecules

The central cavity of the hexameric this compound capsule provides an ideal environment for encapsulating guest molecules, particularly drugs with poor water solubility.[1] This encapsulation is a dynamic and reversible process governed by non-covalent interactions.

Experimental Protocol: General Procedure for Drug Encapsulation

This protocol outlines a general method for encapsulating a drug molecule within a this compound capsule.

Materials:

-

Synthesized this compound

-

Drug molecule of interest (e.g., doxorubicin (B1662922), ibuprofen)

-

Water-saturated deuterated solvent (e.g., CDCl₃, Benzene-d₆) for NMR studies

-

NMR tubes

Procedure:

-

Prepare a stock solution of the this compound in the chosen water-saturated deuterated solvent.

-

Prepare a stock solution of the drug molecule in the same solvent.

-

In an NMR tube, mix the this compound and drug solutions at the desired molar ratio (e.g., 1:1, 1:2 host-to-guest).

-

Allow the mixture to equilibrate. The time required for encapsulation can vary depending on the guest molecule and may be accelerated by gentle heating or sonication.

-

Analyze the resulting solution using ¹H-NMR spectroscopy to confirm encapsulation.

Characterization of Host-Guest Complexes

The primary technique for confirming and characterizing the encapsulation of a guest molecule is Nuclear Magnetic Resonance (NMR) spectroscopy .

-

¹H-NMR Spectroscopy: The most direct evidence of encapsulation comes from the significant upfield shift of the proton signals of the guest molecule. This is due to the shielding effect of the aromatic rings of the this compound capsule.[9][10] The appearance of separate signals for the free and encapsulated guest indicates slow exchange on the NMR timescale.[9]

-

Diffusion-Ordered Spectroscopy (DOSY): This technique is used to measure the diffusion coefficient of molecules in solution. The encapsulated guest will have the same diffusion coefficient as the much larger this compound capsule, providing strong evidence for the formation of a stable host-guest complex.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can reveal through-space correlations between the protons of the host and the guest, providing information about the geometry of the encapsulation complex.[10]

Quantitative Analysis of Host-Guest Interactions

To effectively design and optimize this compound capsules for drug delivery, it is crucial to quantify the binding affinity and encapsulation efficiency.

Determination of Binding Constants

The strength of the interaction between the this compound host and the drug guest is described by the binding constant (Kₐ). A higher binding constant indicates a more stable complex. Binding constants can be determined using various techniques, including NMR titration and UV-Vis titration. In a titration experiment, the concentration of one component (e.g., the guest) is systematically varied while the concentration of the other (the host) is kept constant. The changes in a spectroscopic signal (e.g., chemical shift in NMR or absorbance in UV-Vis) are then monitored and fitted to a binding isotherm to calculate Kₐ.

Stoichiometry of Host-Guest Complexes

The stoichiometry of the host-guest complex (i.e., the ratio of host to guest molecules) can be determined using the method of continuous variations, also known as a Job's plot.[11] In this method, the total molar concentration of the host and guest is kept constant while their mole fractions are varied. A plot of a physical property that is proportional to the complex concentration (e.g., absorbance) against the mole fraction of one of the components will show a maximum at the mole fraction that corresponds to the stoichiometry of the complex.[11]

Encapsulation Efficiency and Drug Loading

For practical applications in drug delivery, it is important to determine the encapsulation efficiency (EE) and drug loading (DL) of the this compound capsules.

-

Encapsulation Efficiency (%EE): This is the percentage of the initial drug that is successfully encapsulated within the capsules.

-

%EE = (Mass of encapsulated drug / Total mass of drug used) x 100

-

-

Drug Loading (%DL): This is the percentage of the drug by mass in the final drug-loaded capsule formulation.

-

%DL = (Mass of encapsulated drug / Total mass of drug-loaded capsules) x 100

-

These parameters can be determined by separating the drug-loaded capsules from the unencapsulated drug (e.g., by dialysis or centrifugation) and then quantifying the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Table 1: Quantitative Data for Drug Encapsulation in this compound-Based Systems

| Drug Molecule | Encapsulation Efficiency (%) | Drug Loading (%) | Analytical Method | Reference |

| Indomethacin | 57.3 - 88.1 | 8.8 - 17.2 | Not specified | [12] |

| Clarithromycin | 65.12 ± 3.31 | Not specified | Not specified | [12] |

| Quercetin | 88 ± 1.52 | Not specified | UV-Vis Spectroscopy | [12] |

| Naproxen | 39.8 | Not specified | Not specified | [12] |

| Ibuprofen | 26.7 | Not specified | Not specified | [12] |

| Doxorubicin | 28.9 | Not specified | Not specified | [12] |

Drug Release from this compound Capsules

The release of the encapsulated drug from the this compound capsule is a critical aspect of its function as a drug delivery vehicle. The reversible nature of the non-covalent bonds holding the capsule together allows for the guest to be released in response to specific stimuli, such as changes in pH, temperature, or the presence of competing guest molecules.

Experimental Protocol: In Vitro Drug Release Study

This protocol describes a general method for studying the in vitro release of a drug from this compound capsules.

Materials:

-

Drug-loaded this compound capsules

-

Release medium (e.g., phosphate-buffered saline, PBS, at a specific pH)

-

Dialysis membrane with an appropriate molecular weight cut-off

-

Shaking incubator or water bath

Procedure:

-

A known amount of the drug-loaded capsule solution is placed inside a dialysis bag.

-

The dialysis bag is sealed and placed in a known volume of the release medium.

-

The system is incubated at a constant temperature (e.g., 37°C) with gentle agitation.

-

At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

-

The concentration of the released drug in the aliquots is quantified using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

A release profile is constructed by plotting the cumulative percentage of drug released versus time.

Conclusion and Future Perspectives

The self-assembly of this compound capsules represents a powerful and versatile platform for the development of advanced drug delivery systems. Their straightforward synthesis, ability to encapsulate a wide range of therapeutic agents, and potential for controlled release make them an attractive area of research for pharmaceutical scientists.

Future research in this field will likely focus on the functionalization of this compound monomers to introduce stimuli-responsive properties and targeting moieties. The integration of these supramolecular systems with other nanotechnologies, such as nanoparticles and liposomes, also holds great promise for the creation of next-generation drug delivery vehicles with enhanced efficacy and reduced side effects. The continued exploration of the fundamental principles governing the self-assembly and host-guest chemistry of this compound capsules will undoubtedly lead to further innovations in the field of drug development.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Hexameric this compound Capsule as a Brønsted Acid Catalyst for the Synthesis of Bis(heteroaryl)methanes in a Nanoconfined Space [frontiersin.org]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. Molecular Capsules Derived from Resorcin[4]arenes by Metal-Coordination [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Two Sulfonated Resorcinarenes: A New Example of a Linear Array of Sodium Centers and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Resorcinarenes are hexameric capsules in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Job plot - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Resorcinarene Host-Guest Chemistry: Core Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinarene host-guest chemistry is a cornerstone of supramolecular chemistry, offering a versatile platform for molecular recognition and the development of advanced drug delivery systems.[1] Resorcinarenes are macrocyclic compounds synthesized through the condensation of resorcinol (B1680541) with various aldehydes.[2] Their rigid, bowl-shaped structure, referred to as a cavitand, provides a unique hydrophobic cavity capable of encapsulating a wide array of guest molecules, including active pharmaceutical ingredients (APIs).[1] This guide delves into the core principles of this compound host-guest chemistry, detailing their synthesis, characterization, and the thermodynamics of guest binding, with a specific focus on their application in drug development.

The ability of resorcinarenes to form stable host-guest complexes is governed by a combination of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking.[3] These interactions allow for the encapsulation of drug molecules, which can lead to enhanced solubility, improved stability, and controlled release profiles.[3] The upper and lower rims of the this compound scaffold can be readily functionalized, enabling the fine-tuning of their properties for specific applications, such as targeted drug delivery and stimuli-responsive release.[2]

This technical guide provides a comprehensive overview of the fundamental aspects of this compound host-guest chemistry, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to aid researchers and professionals in the field of drug development.

Core Principles of this compound Host-Guest Chemistry

The formation of a host-guest complex is a dynamic equilibrium process where a guest molecule (G) binds within the cavity of a this compound host (H) to form a complex (H•G). This process is characterized by an association constant (Ka) and a dissociation constant (Kd), which are inversely related. A high Ka value indicates a strong binding affinity between the host and guest.

The binding process is driven by a combination of enthalpic (ΔH) and entropic (ΔS) factors. The change in Gibbs free energy (ΔG) for the complexation is related to these parameters by the equation: ΔG = ΔH - TΔS. A negative ΔG value indicates a spontaneous binding process.

Data Presentation: Quantitative Analysis of this compound-Guest Interactions

The following tables summarize the thermodynamic parameters for the binding of various guest molecules to different water-soluble this compound hosts. These data have been determined using techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Thermodynamic Parameters for the Complexation of Drugs with Octa-sulfonated this compound (R1) in Water at 298 K [3]

| Guest Molecule | Association Constant (K_a) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Stoichiometry (n) |

| Isoniazid | 2.11 x 10⁵ | 1.25 | 8.75 | -7.50 | 1 |

| Caffeine | 1.35 x 10⁴ | 1.10 | 6.80 | -5.70 | 1 |

| Griseofulvin | 5.40 x 10² | 0.80 | 4.60 | -3.80 | 1 |

Table 2: Thermodynamic Parameters for the Complexation of Drugs with C-hydroxybenzylammonium this compound Chloride (R2) in Water at 298 K [3]

| Guest Molecule | Association Constant (K_a) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Gibbs Free Energy (ΔG) (kcal/mol) | Stoichiometry (n) |

| Isoniazid | 1.85 x 10⁴ | 1.15 | 7.05 | -5.90 | 1 |

| Caffeine | 1.12 x 10³ | 0.95 | 5.15 | -4.20 | 1 |

| Griseofulvin | 2.11 x 10⁴ | 1.20 | 7.20 | -6.00 | 1 |

Experimental Protocols

Synthesis of Water-Soluble Resorcinarenes

1. Synthesis of C-tetra(alkyl)calix[4]this compound: [5]

-

Dissolve 5 mmol of resorcinol in 10 mL of an ethanol/water (1:1) mixture.

-

Add 0.4 mL of concentrated hydrochloric acid (37%) to the solution and stir at 0 °C for 5 minutes.

-

Add 5 mmol of the corresponding aldehyde (e.g., acetaldehyde, hexanal) dropwise.

-

After 10 minutes, heat the mixture to 70-80 °C for 6-12 hours.

-

Cool the reaction mixture and filter the precipitated this compound. Wash with water.

2. Sulfomethylation for Water Solubility: [3]

-

To a solution of 0.1 mol of the C-tetra(alkyl)calix[4]this compound in 30 mL of ethanol, add a mixture of 0.5 mol of 37% formaldehyde (B43269) and 0.5 mol of sodium sulfite (B76179) in 10 mL of water.

-

Stir and heat the mixture at 90-95 °C for 4 hours.

-

After cooling, adjust the pH to 7 with dilute hydrochloric acid.

-

Add acetone (B3395972) to precipitate the water-soluble sulfonated this compound.

Characterization of Host-Guest Complexes

1. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Ka, ΔH, and the stoichiometry (n) of the interaction in a single experiment.

-

Instrumentation: A high-sensitivity isothermal titration calorimeter.

-

Sample Preparation:

-

Dissolve the this compound host in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The typical concentration is in the range of 0.1-1 mM.

-

Dissolve the guest molecule in the same buffer at a concentration 10-20 times higher than the host concentration.

-

Degas both solutions to avoid air bubbles.

-

-

Titration:

-

Fill the sample cell (typically ~200 µL) with the host solution.

-

Fill the injection syringe (typically ~40 µL) with the guest solution.

-

Set the experimental temperature (e.g., 298 K).

-

Perform a series of small injections (e.g., 2 µL each) of the guest solution into the sample cell while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-rate peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of guest to host.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Ka, ΔH, and n. ΔG and ΔS can then be calculated.

-

2. Nuclear Magnetic Resonance (NMR) Titration: NMR titration monitors the changes in the chemical shifts of the host or guest protons upon complexation. These changes are used to determine the association constant.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Prepare a stock solution of the this compound host in a deuterated solvent (e.g., D₂O, DMSO-d₆) at a known concentration (typically ~1 mM).

-

Prepare a stock solution of the guest molecule in the same deuterated solvent at a much higher concentration (e.g., 20-50 mM).

-

-

Titration:

-

Acquire a ¹H NMR spectrum of the host solution alone.

-

Add small aliquots of the guest stock solution to the NMR tube containing the host solution.

-

Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

-

-

Data Analysis:

-

Monitor the chemical shift changes (Δδ) of specific host or guest protons that are sensitive to the binding event.

-

Plot Δδ against the concentration of the guest.

-

Fit the data to a suitable binding isotherm equation (e.g., 1:1 binding model) using non-linear regression analysis to determine the association constant (Ka).

-

Mandatory Visualization

Logical Workflow for pH-Responsive Drug Release

The following diagram illustrates the mechanism of a pH-responsive drug release system based on a this compound nanocarrier for the delivery of doxorubicin (B1662922) (DOX).

Experimental Workflow for ITC Analysis

This diagram outlines the key steps involved in performing an Isothermal Titration Calorimetry experiment to determine the thermodynamic parameters of host-guest binding.

Conclusion

This compound host-guest chemistry provides a powerful and adaptable framework for the development of sophisticated drug delivery systems. The ability to encapsulate a diverse range of drug molecules within their well-defined cavities, coupled with the ease of functionalization, allows for the creation of nanocarriers with tailored properties. By modulating the non-covalent interactions that govern guest binding, researchers can optimize drug solubility, enhance stability, and achieve controlled, stimuli-responsive release. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the potential of resorcinarenes in creating the next generation of therapeutic agents. Further research into novel this compound architectures and their interactions with a broader range of APIs will undoubtedly continue to expand the applications of this fascinating class of macrocycles in medicine.

References

- 1. Modulation of vincristine and doxorubicin binding and release from silk films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Ionic resorcinarenes as drug solubilization agents in water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into the intracellular release of doxorubicin from pH-sensitive liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ionic resorcinarenes as drug solubilization agents in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of Resorcinarene Compounds: A Technical Guide

Introduction

Resorcinarenes are macrocyclic compounds synthesized through the acid-catalyzed condensation of resorcinol (B1680541) with various aldehydes.[1][2][3] These molecules are fundamental building blocks in supramolecular chemistry due to their unique bowl-shaped cavity, which allows for the formation of host-guest complexes.[1][4] Their structure consists of four resorcinol units linked by methylene (B1212753) bridges, resulting in distinct "upper" and "lower" rims that can be functionalized to modulate solubility and interaction capabilities.[1][3] Resorcinarenes can exist in several conformations, with the "crown" and "chair" forms being the most common.[5][6] The ability to precisely characterize the structure, conformation, purity, and binding properties of these compounds is critical for their application in drug delivery, sensing, and catalysis.[1][7] Spectroscopic techniques are the primary tools for this detailed molecular analysis. This guide provides an in-depth overview of the core spectroscopic methods used to analyze resorcinarene compounds, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of resorcinarenes in solution. It provides detailed information about the molecular structure, symmetry, conformational dynamics, and host-guest interactions.[4][8] Both ¹H and ¹³C NMR are routinely used, often supplemented by 2D NMR techniques like COSY and NOESY for unambiguous signal assignment and spatial proximity analysis.[4]

The conformation of the this compound macrocycle significantly influences the NMR spectrum. For instance, the highly symmetric crown conformer (rccc) often shows a simpler set of signals compared to the less symmetric chair conformer (rctt).[5][9] Temperature-dependent NMR studies can also reveal the dynamics of conformational changes.[10] Furthermore, upon encapsulation of a guest molecule, the proton signals of the guest experience an upfield shift due to the shielding effect of the this compound's aromatic rings, providing direct evidence of complex formation.[4]

Caption: Workflow for this compound Analysis using NMR Spectroscopy.

Quantitative Data: Characteristic NMR Shifts

The chemical shifts of this compound protons are indicative of their chemical environment and the macrocycle's conformation. The table below summarizes typical ¹H and ¹³C NMR spectral data for C-tetra(aryl)resorcinarenes.

| Assignment | Proton/Carbon | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Comments |

| Hydroxyl | Ar-OH | 8.3 - 9.5 | - | Signal can be broad. Position is solvent and conformation dependent. A single signal often suggests a symmetric (crown) conformer.[6][9] |

| Aromatic (Resorcinol) | Ar-H (ortho to OH) | 5.5 - 6.1 | 101 - 104 | In the chair conformer, these protons can become inequivalent, leading to multiple signals.[5][6] |

| Aromatic (Resorcinol) | Ar-H (meta to OH) | 6.2 - 6.5 | 120 - 122 | The number of signals can indicate the symmetry of the molecule.[6] |

| Methine Bridge | Ar-C H-Ar | 4.3 - 5.6 | 40 - 42 | A single triplet often indicates high symmetry.[3][11] |

| Aromatic (Substituent) | Ar-H (on lower rim) | 6.5 - 7.5 | 129 - 140 | Depends on the specific aldehyde used in the synthesis.[6] |

| Aromatic (Resorcinol) | C -OH / C -CH | - | 152 - 155 | Quaternary carbons of the resorcinol rings.[9] |

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube.[9][12] Ensure the sample is fully dissolved; sonication may be required.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquisition of 1D Spectrum :

-

Acquire a standard ¹H NMR spectrum. The number of scans can range from 8 to 64, depending on the sample concentration.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a relaxation delay (e.g., 1.5 s) appropriate for the molecule.[13]

-

-

Acquisition of 2D Spectra (Optional but Recommended) :

-

COSY : To establish proton-proton coupling networks, particularly within the alkyl or aryl substituents.

-

NOESY/ROESY : To determine through-space proximity of protons, which is crucial for confirming stereochemistry and conformation. Set appropriate mixing times (e.g., 100-500 ms) based on the molecule's size and tumbling rate.[13][14]

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm). Integrate the signals to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for confirming the molecular weight of synthesized resorcinarenes and their derivatives.[3] It provides a precise mass-to-charge ratio (m/z) that can verify the successful outcome of a synthesis or functionalization reaction. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used because they can ionize these large macrocycles without causing significant fragmentation.[9][15]

Caption: A simplified workflow of a typical mass spectrometry experiment.

Quantitative Data: Example Mass Spectra

MS analysis allows for the verification of molecular formulas by comparing the experimental m/z value with the calculated exact mass.

| Compound | Formula | Calculated Mass [M+H]⁺ | Observed m/z | Ionization Method |

| C-tetramethylcalix[16]this compound | C₃₂H₃₂O₈ | 545.2119 | 545.21 | ESI |

| Sulfonated C-tetra(butyl)this compound | C₄₈H₅₆Na₄O₂₀S₄ | 1155.1962 (as Na salt) | 1154.20 | ESI |

| C-tetra(4-(prop-2-yn-1-yloxy)phenyl)calix[16]this compound | C₆₀H₄₈O₁₂ | 993.3168 | 993.31 | MALDI-TOF |

(Data synthesized from sources[3][9][17])

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation : Prepare a stock solution of the this compound sample by dissolving it in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[18]

-

Dilution : Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of methanol, acetonitrile, water, or a combination thereof. The final concentration should be in the range of 10-100 µg/mL.[18]

-

Filtration : If any precipitate is observed, the solution must be filtered through a syringe filter (e.g., 0.22 µm PTFE) to prevent blockage of the instrument's fluidics.

-

Sample Submission : Place the final diluted solution in a 2 mL mass spectrometry vial with a screw cap.[18]

-

Instrument Parameters : The analysis is typically performed using ESI in positive or negative ion mode, depending on the nature of the analyte. The instrument is set to scan a mass range appropriate for the expected molecular weight of the this compound.

-

Data Analysis : The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). This observed m/z is compared to the theoretically calculated mass for the expected chemical formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a this compound molecule.[3][5] It is particularly useful for confirming the presence of hydroxyl (-OH) groups, aromatic rings (C=C), and ether linkages (C-O), as well as any functional groups introduced during derivatization. Attenuated Total Reflectance (ATR) is a common sampling technique for FT-IR, as it requires minimal to no sample preparation.[19][20]

Caption: The evanescent wave penetrates the sample during ATR-FTIR.

Quantitative Data: Characteristic FT-IR Absorption Bands

The following table lists the key IR absorption frequencies for typical this compound compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Comments |

| 3300 - 3500 | O-H stretch | Hydroxyl (-OH) | A broad, strong band indicating hydrogen bonding between hydroxyl groups.[3][5] |

| > 3000 | C-H stretch | Aromatic Csp²-H | Typically observed around 3010-3050 cm⁻¹.[5] |

| < 3000 | C-H stretch | Aliphatic Csp³-H | Bands from the alkyl chains of the lower rim, usually around 2850-2960 cm⁻¹.[5] |

| 1600 - 1620 | C=C stretch | Aromatic Ring | A characteristic absorption for the resorcinol units.[3][5] |

| 1100 - 1170 | C-O stretch | Phenolic C-O | Strong band associated with the aryl-oxygen bond.[5] |

| 1040 - 1050 | S=O stretch | Sulfonate (-SO₃⁻) | Appears in sulfonated, water-soluble resorcinarenes.[3] |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Background Spectrum : Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O.[21]

-

Sample Application : Place a small amount of the solid this compound powder directly onto the ATR crystal.[19]

-

Apply Pressure : Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.[19]

-

Spectrum Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Analysis : The final spectrum is displayed in terms of absorbance or transmittance. Identify the characteristic peaks and compare them with known values for the expected functional groups.

-

Cleaning : After the measurement, retract the pressure arm, remove the sample, and clean the crystal surface with a solvent-moistened wipe.[19]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic absorption of a molecule and is used to study the π-electron systems within the this compound's aromatic rings.[22] While simple resorcinarenes have characteristic absorbances in the UV region, this technique becomes particularly powerful for studying host-guest complexation, especially when the interaction leads to a change in color or a shift in the absorption maximum (λ_max).[22][23] This change can be used to determine binding constants and stoichiometry.

Caption: Host-guest binding can induce a detectable shift in the UV-Vis spectrum.

Quantitative Data: Example UV-Vis Absorption Maxima

UV-Vis data can quantify the electronic changes upon molecular interaction.

| System | Solvent | λ_max (nm) | Comments |

| Sulfonated C-tetra(butyl)this compound | H₂O | 295 | Characteristic absorption of the resorcinol rings.[3] |

| Sulfonated C-tetra(2-(methylthio)ethyl)this compound | H₂O | 288 | The substituent on the lower rim slightly alters the electronic environment.[3] |

| This compound-boronic acid derivative | DMSO | 535 | Formation of a colored species upon standing or heating.[22] |

| This compound-boronic acid + D-fructose | DMSO/H₂O | 460 | A significant blue shift in λ_max upon binding with a sugar, indicating complex formation.[22] |

Experimental Protocol: UV-Vis Spectroscopy

-

Instrument Warm-up : Turn on the UV-Vis spectrometer and allow the lamps to warm up and stabilize for at least 20 minutes.[24]

-

Sample Preparation :

-

Prepare a stock solution of the this compound in a UV-transparent solvent (e.g., water, ethanol, DMSO) at a known concentration.

-

Prepare a series of dilutions to find a concentration that gives a maximum absorbance in the desired range (typically 0.1 - 1.0).

-

Ensure the sample is fully dissolved.[25]

-

-

Cuvette Preparation : Use quartz cuvettes for measurements in the UV range (<340 nm).[26] Clean the cuvettes and rinse them with the solvent being used.

-

Baseline Correction : Fill a cuvette with the pure solvent (the "blank"). Place it in the spectrometer and perform a baseline correction across the desired wavelength range. This subtracts the absorbance of the solvent and cuvette.[16]

-

Sample Measurement : Empty the blank from the cuvette, rinse it with a small amount of the sample solution, and then fill it about ¾ full with the sample solution.[24] Wipe the outside of the cuvette to remove fingerprints or residue.

-

Spectrum Acquisition : Place the sample cuvette in the spectrometer and acquire the absorption spectrum over the desired range (e.g., 200-800 nm).

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max). For quantitative studies, use the absorbance value at λ_max in conjunction with the Beer-Lambert law.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Characterization of Two Sulfonated Resorcinarenes: A New Example of a Linear Array of Sodium Centers and Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resorcinarenes are hexameric capsules in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Review on Cavintands Molecules: Calix[4] arene and Resorcin[4]arene - World Scientific News [worldscientificnews.com]

- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 9. Peptide-Resorcinarene Conjugates Obtained via Click Chemistry: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. organomation.com [organomation.com]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 20. mt.com [mt.com]

- 21. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 22. Chromophore Formation in this compound Solutions and the Visual Detection of Mono- and Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. UV-visible spectral analysis for the characterization of the titanium(iv)–4-(2-pyridylazo)resorcinol complex as a reagent for determining hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 24. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 25. ossila.com [ossila.com]

- 26. cbic.yale.edu [cbic.yale.edu]

Core Concepts of Supramolecular Chemistry with Resorcinarenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of supramolecular chemistry focusing on resorcinarenes. It delves into their synthesis, structural features, and their remarkable ability to engage in host-guest interactions, forming the basis for their application in diverse fields, including drug development and molecular sensing. This document offers detailed experimental protocols for key synthetic and analytical procedures and presents quantitative binding data to facilitate comparative analysis.

Introduction to Resorcinarenes in Supramolecular Chemistry

Supramolecular chemistry, a field that studies chemical systems composed of a discrete number of assembled molecular subunits or components, relies on the principles of molecular recognition and self-assembly. At the heart of this field are host-guest interactions, where a larger host molecule selectively binds a smaller guest molecule through non-covalent forces. Resorcinarenes, a class of macrocyclic compounds, have emerged as versatile and highly adaptable platforms in supramolecular chemistry.

Resorcinarenes are cyclic tetramers formed from the condensation of resorcinol (B1680541) with an aldehyde. Their structure is characterized by a pre-organized, bowl-shaped cavity, a hydroxyl-rich upper rim, and a modifiable lower rim, making them ideal candidates for host molecules. The upper rim's hydroxyl groups can participate in hydrogen bonding, while the aromatic walls of the cavity can engage in π-π stacking and van der Waals interactions with suitable guest molecules. The lower rim, composed of the aldehyde-derived substituents, can be tailored to influence solubility and further functionalization. These structural features allow resorcinarenes to form stable complexes with a wide variety of guest molecules, ranging from small organic molecules and ions to larger biomolecules. This capability has led to their exploration in numerous applications, including as drug delivery vehicles, chemical sensors, and catalysts that mimic enzymatic activity.

Synthesis and Structural Characteristics

The synthesis of resorcinarenes is typically a one-pot acid-catalyzed condensation reaction between resorcinol and an aldehyde. The choice of aldehyde determines the nature of the "legs" of the resorcinarene at the lower rim, which in turn influences its solubility and packing in the solid state.

Conformations of Resorcinarenes

Resorcinarenes can exist in several conformations, with the most common being the "crown" (C4v), "chair" (C2h), "boat" (C2v), and "diamond" (Cs) forms. The crown conformation is the most stable and is the one typically utilized in host-guest chemistry due to its well-defined cavity. The interconversion between these conformations can be influenced by solvent, temperature, and the nature of the guest molecule.